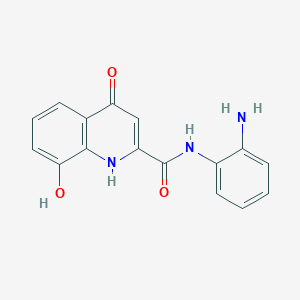![molecular formula C12H14N2O B12605826 1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- CAS No. 651314-86-2](/img/structure/B12605826.png)
1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[221]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- is a complex organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.
Applications De Recherche Scientifique
1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
2-Azabicyclo[2.2.1]heptanes: These compounds are synthesized using similar methods and have comparable chemical properties.
Uniqueness
1-Azabicyclo[221]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]- is unique due to its specific functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
651314-86-2 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
5-[3-(1-azabicyclo[2.2.1]heptan-7-yl)prop-1-ynyl]-1,2-oxazole |
InChI |
InChI=1S/C12H14N2O/c1(2-11-4-7-13-15-11)3-12-10-5-8-14(12)9-6-10/h4,7,10,12H,3,5-6,8-9H2 |
Clé InChI |
IPVOEERSIOUCCI-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C2CC#CC3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


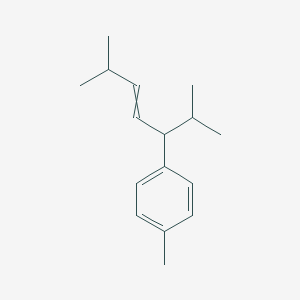
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)
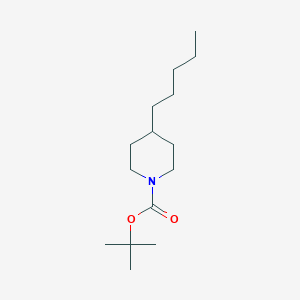
![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)
![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)
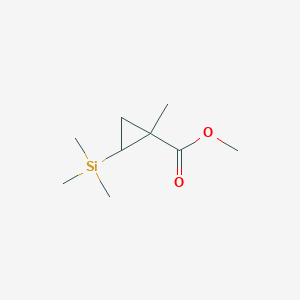
![(E,E)-N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis[1-(4-methoxyphenyl)methanimine]](/img/structure/B12605776.png)

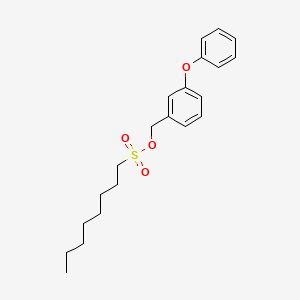
![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)

![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
